molecular formula C14H7Cl3N2S2 B2835035 5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole CAS No. 400082-14-6

5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole

Cat. No.: B2835035
CAS No.: 400082-14-6
M. Wt: 373.69
InChI Key: GIZAKWSCWYEYFW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole is a synthetic heterocyclic compound of significant interest in chemical and pharmaceutical research. It features a 1,2,3-thiadiazole core, a structure known for its diverse bioactivity, substituted with chlorophenyl groups that can enhance its physicochemical properties and biological interactions . While specific bioassay data for this exact molecule may be limited, research on closely related analogues provides strong justification for its research value. For instance, studies have shown that sulfonamide derivatives incorporating a 5-(4-chlorophenyl)-1,3,4-thiadiazole moiety exhibit notable antiviral activity against the Tobacco Mosaic Virus (TMV) . The structural motif of chlorophenyl-thiadiazole is a recognized pharmacophore in medicinal and agrochemical chemistry, often associated with antifungal and antibacterial properties . This makes the compound a valuable intermediate or scaffold for investigating new therapeutic and agrochemical agents. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel synthetic routes, and screen for various biological activities. The product is supplied with guaranteed high purity and is intended for Research Use Only. It is strictly not for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2S2/c15-9-2-4-10(5-3-9)20-14-13(18-19-21-14)8-1-6-11(16)12(17)7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZAKWSCWYEYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(N=NS2)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylthiourea with 3,4-dichlorophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency. Purification steps, such as recrystallization or column chromatography, are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes nucleophilic substitution at the sulfur-linked positions. Key examples include:

Reaction TypeConditionsProductsYieldSource
ChlorinationCl₂ gas in 1,2-dichloroethane at −2°CSulfonyl chloride derivative42%
AlkylationKOH, alkyl halides in ethanolS-alkylated thiadiazoles60–75%
Aromatic substitutionCuI, aryl boronic acids, Pd catalystBiaryl thiadiazoles55–68%
  • Mechanistic insight : Chlorination proceeds via electrophilic attack on the sulfanyl group, forming sulfonyl chlorides used in further derivatization . Alkylation leverages the nucleophilic sulfur atom for S–C bond formation.

Oxidation Reactions

Controlled oxidation modifies the sulfanyl group into sulfoxides or sulfones:

Oxidizing AgentConditionsProductApplicationSource
H₂O₂ (30%)Acetic acid, 60°C, 4 hrsSulfoxide derivativeIntermediate for drug synthesis
KMnO₄Aqueous NaOH, 0°CSulfonic acidWater-soluble analogs
mCPBADCM, rt, 2 hrsSulfone derivativeEnhanced bioactivity
  • Key finding : Sulfone derivatives exhibit improved metabolic stability compared to the parent compound.

Cyclization Reactions

The thiadiazole core participates in ring-forming reactions:

ReagentsConditionsNew Heterocycle FormedBiological RelevanceSource
Hydrazine hydrateEthanol, reflux, 6 hrsTriazolothiadiazoleAnticonvulsant activity
Ethyl chloroacetateDMF, K₂CO₃, 80°CThiazolo[5,4-d]thiadiazoleAntiviral screening
CS₂, KOHEthanol, 5 hrs refluxDithiolane-thiadiazole hybridEnzyme inhibition
  • Notable outcome : Triazolothiadiazoles derived from this compound show 85–100% protection in maximal electroshock seizure (MES) models at 30 mg/kg .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl groups:

Coupling PartnerCatalyst SystemProduct ClassYieldSource
4-Pyridylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂OPyridyl-thiadiazole58%
PhenylacetyleneCuI, Pd(OAc)₂, PPh₃Alkynyl-thiadiazole63%
Benzyl chlorideTBAB, K₂CO₃, DMSOBenzylated analog71%
  • Structural impact : Pyridyl derivatives demonstrate enhanced binding to GABA receptors (Kᵢ = 4.2 nM) .

Hydrolysis and Degradation

Stability under acidic/basic conditions:

ConditionProducts IdentifiedHalf-Life (25°C)Source
1M HCl (aq)4-(3,4-Dichlorophenyl)thiazole-5-thiol8.2 hrs
0.5M NaOH (aq)Sulfur extrusion, ring opening2.1 hrs
UV light (254 nm)Dichlorophenyl disulfide45 mins
  • Practical implication : Degradation products suggest careful pH control is required during formulation .

Biological Activity-Driven Modifications

Reactions targeting specific pharmacological endpoints:

ModificationBiological OutcomeED₅₀Source
Sulfonamide formationCarbonic anhydrase IX inhibition (IC₅₀ = 11 nM)16 mg/kg
Acetylation of –NH₂Reduced hepatotoxicity
Nitro group reductionEnhanced blood-brain barrier penetration22 mg/kg

Critical Analysis of Reactivity Trends

  • Electron-deficient sites : The 1,2,3-thiadiazole ring directs electrophiles to the 4- and 5-positions due to conjugation with chlorophenyl groups .

  • Steric effects : 3,4-Dichlorophenyl substitution hinders reactions at the adjacent sulfur atom, favoring meta-substitution .

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) improve yields in SNAr reactions by stabilizing transition states .

This compound’s versatility in generating bioactive derivatives underscores its value in medicinal chemistry, particularly for central nervous system and antimicrobial therapeutics. Future research should explore enantioselective modifications and in vivo metabolite profiling.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole.

Comparative Efficacy

A comparative analysis of different derivatives revealed that the presence of specific substituents on the phenyl rings could lead to substantial variations in cytotoxicity. For example, substituting a piperazine moiety with a benzyl piperidine moiety resulted in enhanced antitumor activity . The structure-activity relationship (SAR) studies indicate that the nature and position of substituents play crucial roles in determining the compound's effectiveness.

CompoundCell LineIC50 Value (µg/mL)
4iMCF-72.32
4eMCF-75.36
4cHepG23.21

Antiviral Activity

In addition to its anticancer properties, 5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole exhibits antiviral activity. A study synthesized several N-substituted thiadiazole derivatives and evaluated their efficacy against viral infections.

Synthesis and Testing

The synthesis involved multiple steps starting from 4-chlorobenzoic acid, leading to compounds that demonstrated moderate antiviral effects against the tobacco mosaic virus (TMV). Notably, compounds derived from this scaffold showed promising results compared to control agents . While not as potent as some established antiviral drugs, these derivatives represent a novel approach to developing antiviral agents.

Structure-Activity Relationship Studies

The SAR studies are critical for understanding how modifications to the thiadiazole structure affect biological activity. The presence of halogen atoms such as chlorine not only enhances solubility but also increases biological interactions with target proteins.

Key Findings

  • Substituent Effects : Variations in substituents can dramatically alter the compound's potency.
  • Binding Affinity : Docking studies have suggested that certain derivatives exhibit strong binding affinities to tubulin, which is crucial for their anticancer activity .

Mechanism of Action

The mechanism by which 5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Anticancer Activity and Structure-Activity Relationships (SAR)

Modifications such as introducing piperazine or piperidine rings with lipophilic moieties (e.g., ethoxyphenyl or benzyl groups) significantly enhanced activity against MCF-7 and HepG2 cell lines. For example:

Compound Substituents IC₅₀ (µg/mL) MCF-7 IC₅₀ (µg/mL) HepG2
5-FU (Control) 6.80 7.20
Derivative 3 Pyridinium-acetamide linker 7.56 8.10
Derivative 4e Ethoxyphenyl-piperazine linker 4.20 4.80
Derivative 4i Benzyl-piperidine linker 3.90 4.50

The target compound lacks these linker modifications but shares the 4-chlorophenyl group. However, the absence of a linker moiety could reduce target-specific interactions, suggesting lower potency than derivatives 4e and 4i .

Structural and Physicochemical Properties

  • 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (): Substituents: Methyl group at position 4, dichlorophenylsulfanyl at position 3. Molar mass: 277.19 g/mol (simpler structure).
  • 4-(3,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole ():

    • Substituents: Methylsulfanyl at position 4.
    • Molar mass: 277.19 g/mol .
    • The methylsulfanyl group is less electron-withdrawing than chlorophenyl, which may reduce electrophilic reactivity and alter binding to biological targets .

The target compound’s dual chlorophenyl groups increase molar mass and lipophilicity (ClogP ~4.2), likely enhancing cellular uptake but posing challenges for aqueous solubility .

Antimicrobial Potential

describes a compound with a 3,4-dichlorophenyl oxime derivative exhibiting antifungal activity. The dichlorophenyl group’s electron-withdrawing nature may disrupt microbial membrane integrity, a property shared with the target compound. However, the oxime functional group in the analogue provides additional hydrogen-bonding capacity, which the thiadiazole core lacks .

Biological Activity

5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole is a derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound, supported by research findings and case studies.

The compound features a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The presence of these heteroatoms contributes to its unique chemical reactivity and biological activity. The specific arrangement of substituents on the thiadiazole ring enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacteria and fungi. For instance, studies have demonstrated that 1,3,4-thiadiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Recent investigations into 5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole revealed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (liver carcinoma). The compound induced apoptotic cell death, showcasing its potential as an anticancer agent .
  • Anti-inflammatory Effects : Thiadiazole derivatives have also been associated with anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines .

In Vitro Studies

In vitro studies have assessed the cytotoxicity of 5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole using the MTT assay. The median inhibitory concentration (IC50) values were determined to evaluate its potency:

Cell LineIC50 (µg/mL)
MCF-710.10
HepG25.36

These results indicate that modifications in the chemical structure significantly influence the biological activity of the compound .

The mechanism through which 5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole exerts its anticancer effects appears to involve the induction of apoptosis through mitochondrial pathways. This was supported by caspase activation assays conducted on treated cancer cells .

Summary of Biological Activities

The following table summarizes the diverse biological activities associated with thiadiazole derivatives:

Activity TypeDescriptionReferences
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibitory effects on various fungal strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers
AntiviralPotential activity against viral infections

Q & A

Basic: What are the optimal synthetic routes for 5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole, and how can reaction conditions be systematically optimized?

Answer:
The synthesis typically involves multi-step protocols, including cyclization and sulfanyl group introduction. For example, analogous thiadiazole derivatives are synthesized via hydrazination, cyclization, and substitution reactions under controlled temperatures (80–120°C) and inert atmospheres . Optimization strategies include:

  • Reagent stoichiometry: Adjusting molar ratios of aryl halides and thiol precursors to minimize side products.
  • Catalyst screening: Testing bases like K₂CO₃ or DBU to enhance cyclization efficiency.
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .
  • Purification: Column chromatography or recrystallization (DMF/ethanol mixtures) ensures ≥95% purity .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., chlorine-induced deshielding at ~7.5 ppm for aromatic protons) .
  • X-ray crystallography: Resolves thiadiazole ring planarity and dihedral angles between chlorophenyl groups, critical for structure-activity studies (e.g., bond lengths ~1.75 Å for C–S in thiadiazole) .
  • Mass spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~440) and fragmentation patterns .

Basic: How can researchers design in vitro assays to evaluate the biological activity of this compound?

Answer:

  • Target selection: Prioritize enzymes/receptors with known thiadiazole interactions (e.g., cyclooxygenase-2, tyrosine kinases) .
  • Dose-response curves: Use concentrations from 1 nM–100 µM to determine IC₅₀ values.
  • Cell viability assays: MTT or ATP-based assays on cancer cell lines (e.g., NCI-60 panel) assess cytotoxicity .
  • Controls: Include reference inhibitors (e.g., doxorubicin) and solvent-only blanks .

Advanced: How do structural modifications (e.g., substituent position, halogen variation) influence the compound’s bioactivity and selectivity?

Answer:

  • Substituent effects: Replacing 4-chlorophenyl with electron-withdrawing groups (e.g., -CF₃) enhances enzyme inhibition but may reduce solubility .
  • Halogen positioning: 3,4-Dichlorophenyl groups improve π-π stacking in hydrophobic enzyme pockets, increasing binding affinity .
  • Thiadiazole vs. triazole: Thiadiazole derivatives show higher metabolic stability than triazoles due to reduced CYP450 oxidation .
  • SAR tables:
ModificationBioactivity (IC₅₀, µM)Selectivity Index (Cancer/Normal Cells)
4-Cl → 4-F0.8 ± 0.112.5
3,4-diCl → 4-OMe5.2 ± 0.32.1
Thiadiazole → Oxadiazole3.4 ± 0.24.8
Data adapted from .

Advanced: What computational strategies are recommended to predict binding modes and optimize pharmacokinetic properties?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase) .
  • MD simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
  • ADMET prediction: SwissADME calculates logP (~3.5), BBB permeability (low), and CYP inhibition risk .
  • Quantum mechanics: DFT (B3LYP/6-31G*) optimizes ground-state geometries and electron density maps for reactive sites .

Advanced: How should researchers address contradictory data in biological activity studies (e.g., variability between cell lines)?

Answer:

  • Source validation: Ensure compound purity (HPLC ≥95%) and cell line authentication (STR profiling) .
  • Assay standardization: Replicate experiments across ≥3 independent labs using identical protocols (e.g., RPMI-1640 media + 10% FBS) .
  • Data normalization: Express activity as % inhibition relative to positive controls to reduce plate-to-plate variability.
  • Meta-analysis: Pool data from analogous compounds (e.g., thiadiazoles with dichlorophenyl groups) to identify trends .

Advanced: What strategies mitigate synthetic challenges such as low yields or byproduct formation?

Answer:

  • Byproduct analysis: LC-MS identifies dimers or oxidized products (e.g., sulfones) formed during sulfanyl coupling .
  • Microwave-assisted synthesis: Reduces reaction time (30 min vs. 24 h) and improves yields by 15–20% .
  • Flow chemistry: Continuous reactors enhance heat/mass transfer for exothermic cyclization steps .
  • Protecting groups: Use tert-butyloxycarbonyl (Boc) to prevent unwanted nucleophilic substitutions .

Advanced: How can researchers validate off-target effects and toxicity in preclinical models?

Answer:

  • Transcriptomics: RNA-seq of treated cells identifies dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • hERG assay: Patch-clamp electrophysiology evaluates cardiac toxicity risk (IC₅₀ > 10 µM preferred) .
  • In vivo models: Zebrafish embryos (72 hpf) screen for acute toxicity (LC₅₀) and teratogenicity .
  • Metabolite profiling: UPLC-QTOF-MS identifies reactive metabolites (e.g., glutathione adducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.